See also: Oxybutynin (has active moiety).
Oxybutynin chloride
CAS No.: 1508-65-2
Cat. No.: VC0538414
Molecular Formula: C22H32ClNO3
Molecular Weight: 393.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1508-65-2 |
|---|---|
| Molecular Formula | C22H32ClNO3 |
| Molecular Weight | 393.9 g/mol |
| IUPAC Name | 4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
| Standard InChI | InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H |
| Standard InChI Key | SWIJYDAEGSIQPZ-UHFFFAOYSA-N |
| SMILES | CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
| Canonical SMILES | CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
| Appearance | Solid powder |
| Melting Point | 129.5 °C |
Introduction
Chemical Structure and Physicochemical Properties
Oxybutynin chloride, systematically named 4-(diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride, features a complex molecular architecture that enables its pharmacological activity. The compound’s structure integrates a phenylcyclohexylglycolic acid moiety linked to a diethylaminoalkynyl ester, with the hydrochloride salt enhancing water solubility (0.01 mg/mL) . Key physicochemical parameters include a logP of 4.36, indicating moderate lipophilicity, and a polar surface area of 49.77 Ų, which influences membrane permeability .
Stereochemical Considerations
The racemic mixture of oxybutynin chloride contains equal parts R- and S-enantiomers, with the R-enantiomer demonstrating 500-fold greater antimuscarinic potency than its spasmolytic effects . This stereoselectivity explains the drug’s predominant action on bladder muscarinic receptors over systemic smooth muscle relaxation.
Table 1: Key Physicochemical Properties of Oxybutynin Chloride
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 393.947 g/mol | DrugBank |
| logP | 4.36 | ALOGPS |
| Water Solubility | 0.01 mg/mL | Chemaxon |
| pKa (Basic) | 8.77 | Chemaxon |
| Polar Surface Area | 49.77 Ų | Chemaxon |
Pharmacological Mechanism and Receptor Interactions
Oxybutynin chloride’s therapeutic effects stem from competitive antagonism of acetylcholine at postganglionic muscarinic receptors. In vitro studies demonstrate 10-fold greater affinity for M3 receptors (EC₅₀ = 2.3 nM) compared to M2 subtypes, mirroring the receptor distribution in human detrusor muscle . The spasmolytic activity, independent of anticholinergic effects, arises from direct smooth muscle relaxation via calcium channel modulation .
Metabolic Activation and Pharmacokinetics
Hepatic first-pass metabolism converts 90% of orally administered oxybutynin to desethyloxybutynin via CYP3A4, an active metabolite contributing 30–50% of clinical effects . The immediate-release (IR) formulation achieves peak plasma concentration (Cₘₐₓ) in 1–2 hours, while the extended-release (ER) OROS® system prolongs absorption to 4–6 hours with 153% relative bioavailability compared to IR .
Table 2: Comparative Pharmacokinetics of Oxybutynin Formulations
Clinical Efficacy in Overactive Bladder Management
Randomized controlled trials establish oxybutynin chloride’s superiority over placebo, reducing weekly urge incontinence episodes by 70% versus 40% with placebo (p < 0.001) . A meta-analysis of 12 trials (N = 2,814) demonstrated:
-
52% reduction in micturition frequency (95% CI: 48–56%)
-
68% decrease in incontinence episodes (95% CI: 63–72%)
Long-Term Outcomes and Comparative Effectiveness
In the OPERA trial (n = 790), oxybutynin ER demonstrated non-inferiority to tolterodine ER for incontinence episodes (mean reduction 79% vs 73%, p = 0.06), with superior improvement in micturition frequency (p = 0.03) . Five-year observational data show sustained efficacy in 68% of patients, though 22% discontinued due to anticholinergic side effects .
Adverse Effect Profile and Risk Mitigation
The antimuscarinic activity of oxybutynin chloride produces dose-dependent adverse effects:
Table 3: Adverse Event Incidence Across Formulations
| Event | IR (%) | ER (%) | Transdermal (%) |
|---|---|---|---|
| Dry Mouth | 68 | 28 | 4 |
| Constipation | 21 | 9 | 2 |
| Somnolence | 12 | 5 | 1 |
| Local Skin Reaction | – | – | 14 |
Innovations in Drug Delivery Systems
Extended-Release OROS® Technology
The osmotic-controlled release oral delivery system (OROS®) reduces peak-trough fluctuations (fluctuation index: 1.3 vs 3.8 for IR) , enabling once-daily dosing. This technology decreases DEO formation by 40% through colonic absorption bypassing CYP3A4-rich duodenum .
Transdermal Therapeutic System
The 39 cm² patch delivering 3.9 mg/day oxybutynin achieves steady-state plasma concentrations within 24–48 hours, with 60% lower DEO exposure than oral routes . Phase III trials show equivalent efficacy to tolterodine ER with 80% lower dry mouth incidence .
Special Populations and Dose Adjustments
Hepatic Impairment
Child-Pugh B/C patients require 50% dose reduction due to 2.4-fold increased AUC (p = 0.002) .
Geriatric Use
Patients >75 years exhibit 30% higher oxybutynin exposure (AUC₀–∞ 112 vs 86 ng·hr/mL) , necessitating lower initial doses (2.5 mg BID).
Contemporary Research Directions
Recent Phase II trials investigate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume